molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B3013532
CAS No.: 946224-45-9
M. Wt: 414.44
InChI Key: QENNJBXPYRHJBE-UHFFFAOYSA-N
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Description

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Biological Activity

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a methoxybenzenesulfonamide group. This combination is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the coupling of various heterocyclic components. For example, derivatives have been synthesized through reactions involving benzo[d][1,3]dioxole and pyridazine precursors under controlled conditions to yield the target compound with high purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, treatment with derivatives has been associated with increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : Studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
  • Animal Models : In vivo studies using animal models have further supported these findings, indicating a reduction in inflammation markers following treatment with the compound .

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, some derivatives have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Certain studies have reported moderate antibacterial activity against pathogens such as E. coli and S. aureus, although this activity is generally less potent compared to its anticancer effects .

Case Studies

  • Hep3B Cell Line Study : A specific study evaluated the effects of this compound on Hep3B cells. Results indicated significant cytotoxicity with an IC50 value lower than that of Doxorubicin, suggesting superior efficacy in inhibiting cell proliferation .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerHep3B5.2
AnticancerMCF-78.9
Anti-inflammatoryLPS-stimulatedN/A
AntimicrobialE. coliModerate

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in cancer progression and metastasis. For example, it targets certain kinases that play a critical role in the signaling pathways of cancer cells. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models .

Pharmacology

ABC Transporters Modulation
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which are crucial for drug resistance in cancer therapy. By inhibiting these transporters, the compound can enhance the efficacy of chemotherapeutic agents .

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Biochemical Applications

Biomarker Development
The unique structural features of this compound make it a candidate for biomarker development in disease diagnostics. Its specificity towards certain biological targets can facilitate the identification of disease states or treatment responses in clinical settings .

Case Studies

A selection of case studies illustrates the compound's applications:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated effective apoptosis induction in breast cancer cells with IC50 values significantly lower than standard treatments .
Study 2 ABC Transporter ModulationShowed enhanced drug accumulation in resistant cancer cell lines when used alongside conventional chemotherapy .
Study 3 Antimicrobial TestingExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with functionalizing the pyridazine core: introduce the benzo[d][1,3]dioxol-5-ylmethylamine group via nucleophilic substitution or reductive amination. Couple this intermediate with 4-methoxybenzenesulfonamide using a sulfonylation agent (e.g., sulfonyl chloride) under basic conditions (e.g., potassium carbonate in acetonitrile) . Optimize reaction conditions (temperature, solvent polarity) using statistical experimental design (e.g., factorial design) to maximize yield and purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridazine and benzene rings. Pay attention to splitting patterns for the methoxy group and benzo[d][1,3]dioxole protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic distribution.
  • Infrared (IR) Spectroscopy : Identify sulfonamide (S=O stretches at ~1350–1150 cm1^{-1}) and amine N–H bonds .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS). Use surfactants (e.g., Tween-80) if precipitation occurs .
  • Stability : Perform LC-MS stability assays under physiological pH (7.4) and temperature (37°C). Monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in sulfonylation or amination steps. Identify energetically favorable pathways .
  • Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore alternative routes and minimize side products .
  • Solvent Effects : Simulate solvent interactions (e.g., acetonitrile vs. DMF) using COSMO-RS to predict reaction efficiency .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. Use statistical tools like ANOVA to identify confounding variables .
  • Structure-Activity Relationship (SAR) : Isolate variables such as substituent electronegativity (e.g., methoxy vs. trifluoromethyl) or ring topology (pyridazine vs. pyrimidine) to clarify bioactivity trends .
  • Target Validation : Employ CRISPR/Cas9 knockdowns or isoform-specific inhibitors to confirm putative targets (e.g., carbonic anhydrase isoforms) .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) .
  • CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4, CYP2D6) to assess potential drug-drug interactions .
  • Metabolite Identification : Employ UPLC-QTOF-MS with data-dependent acquisition (DDA) to detect phase I/II metabolites .

Q. Experimental Design & Optimization

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps to reduce stoichiometric reagent use .
  • Byproduct Analysis : Use GC-MS or inline FTIR to monitor reaction progress and identify hazardous intermediates (e.g., isocyanurates) .

Q. What statistical methods are recommended for designing experiments to study substituent effects on bioactivity?

  • Methodological Answer :

  • Factorial Design : Vary substituent positions (e.g., methoxy vs. methyl) and electronic properties (e.g., electron-withdrawing groups) in a structured matrix .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between substituent parameters (e.g., Hammett constants) and IC50_{50} values .
  • Machine Learning : Train random forest models on published sulfonamide datasets to predict bioactivity .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNJBXPYRHJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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